molecular formula C15H11FN2O3 B2601079 (2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide CAS No. 314251-43-9

(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2601079
CAS No.: 314251-43-9
M. Wt: 286.262
InChI Key: OERRXXOCYOKFLV-RMKNXTFCSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to a prop-2-enamide backbone

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-12-7-4-11(5-8-12)6-9-15(19)17-13-2-1-3-14(10-13)18(20)21/h1-10H,(H,17,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERRXXOCYOKFLV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 4-fluorobenzaldehyde with 3-nitroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-(3-nitrophenyl)prop-2-enamide
  • (2E)-3-(4-bromophenyl)-N-(3-nitrophenyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(3-nitrophenyl)prop-2-enamide

Uniqueness

(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide, also known by its CAS number 314251-43-9, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a prop-2-enamide backbone with a 4-fluorophenyl group and a 3-nitrophenyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C₁₅H₁₁FN₂O₃
  • Molecular Weight : 286.26 g/mol
  • CAS Number : 314251-43-9

The presence of the fluorine atom enhances the compound's stability and lipophilicity, influencing its biological interactions and reactivity. The compound is classified as an enamide, which is significant in its mechanism of action and therapeutic potential.

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. Its biological activity is attributed to its ability to bind to molecular targets, potentially leading to anti-inflammatory and anticancer effects.

Anticancer Properties

Studies have shown that this compound exhibits anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation and survival mechanisms.

  • In vitro Studies : Preliminary investigations have demonstrated that this compound can inhibit the growth of various cancer cell lines, although specific IC50 values are yet to be fully established.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation, providing a potential therapeutic avenue for diseases characterized by chronic inflammation.

Comparative Studies

A comparative analysis with structurally similar compounds has been conducted to evaluate the unique biological activity of this compound:

Compound NameBiological ActivityIC50/MIC Values
This compoundAnticancer, Anti-inflammatoryTBD
(2E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamideModerate AnticancerTBD
(2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamideLow AnticancerTBD

Case Studies

  • Anticancer Evaluation : A study focusing on the efficacy of this compound against specific cancer types revealed promising results, indicating a potential for further development as an anticancer agent.
  • Inflammation Model : In animal models of inflammation, the compound demonstrated significant reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases.

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